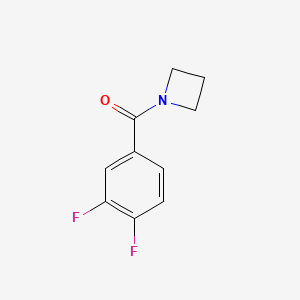

1-(3,4-Difluorobenzoyl)azetidine

Description

BenchChem offers high-quality 1-(3,4-Difluorobenzoyl)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Difluorobenzoyl)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

azetidin-1-yl-(3,4-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO/c11-8-3-2-7(6-9(8)12)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXIOUFIIIWMMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1-(3,4-Difluorobenzoyl)azetidine discovery and history

This in-depth technical guide explores 1-(3,4-Difluorobenzoyl)azetidine , a privileged scaffold and critical intermediate in modern medicinal chemistry. This guide is structured for researchers and drug development professionals, focusing on its role as a bioisostere, its synthesis, and its application in optimizing physicochemical properties of drug candidates.

Part 1: Executive Summary & Chemical Identity

1-(3,4-Difluorobenzoyl)azetidine is a strategic building block (scaffold) used extensively in the synthesis of pharmaceutical agents, particularly in the optimization of G-Protein Coupled Receptor (GPCR) ligands and enzyme inhibitors . It represents a "sweet spot" in medicinal chemistry by combining two high-value structural motifs:

-

The Azetidine Ring: A four-membered, nitrogen-containing heterocycle that offers conformational rigidity and reduced lipophilicity compared to its five- (pyrrolidine) and six-membered (piperidine) counterparts.

-

The 3,4-Difluorobenzoyl Group: A metabolically stable, electron-deficient aromatic system that enhances potency through specific electrostatic interactions while blocking metabolic oxidation sites.

Chemical Profile

| Property | Value |

| IUPAC Name | Azetidin-1-yl(3,4-difluorophenyl)methanone |

| Molecular Formula | C₁₀H₉F₂NO |

| Molecular Weight | 197.18 g/mol |

| CAS Number | Generic scaffold; often cited as derivative 1350989-23-9 (3-COOH) |

| LogP (Predicted) | ~1.8 - 2.1 (Moderate Lipophilicity) |

| H-Bond Acceptors | 3 (O, F, F) |

| H-Bond Donors | 0 |

| Key Role | Pharmacophore, Bioisostere, Metabolic Blocker |

Part 2: Discovery & History – The "Escape from Flatland"

The discovery and adoption of 1-(3,4-Difluorobenzoyl)azetidine is not tied to a single "eureka" moment but rather to the evolution of fragment-based drug discovery (FBDD) and the industry-wide push to improve Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) .

The Rise of the Azetidine (2000s–Present)

Historically, medicinal chemists relied heavily on piperidines and pyrrolidines as amide linkers. However, these rings often contributed to excessive lipophilicity (high LogP), leading to poor metabolic stability and solubility.

-

The Shift: In the mid-2000s, azetidines emerged as superior bioisosteres. The high ring strain (~26 kcal/mol) and distinct vector geometry allowed for unique binding modes that larger rings could not access.

-

Significance: Replacing a pyrrolidine with an azetidine typically lowers LogP by ~0.5–1.0 units while maintaining or improving potency, a critical factor in the "Escape from Flatland" (increasing sp³ character) strategy.

The 3,4-Difluorophenyl Motif

The 3,4-difluorophenyl group is a "privileged" substructure in drug discovery (seen in drugs like Ezetimibe and Sitagliptin).

-

Metabolic Blocking: The C-3 and C-4 positions of a phenyl ring are primary sites for Cytochrome P450 (CYP) oxidation. Fluorine substitution blocks this metabolism due to the strength of the C-F bond.

-

Electrostatics: The orthogonal fluorine atoms create a specific dipole moment that often enhances binding affinity to hydrophobic pockets in targets like Cannabinoid Receptors (CB2) , RORγt , and MAGL .

Part 3: Synthesis & Experimental Protocols

The synthesis of 1-(3,4-Difluorobenzoyl)azetidine is a classic amide coupling, but achieving high purity without racemization (if chiral centers are present in derivatives) requires specific conditions.

Protocol: Schotten-Baumann Acylation

This method is preferred for its robustness and scalability.

Reagents:

-

Azetidine hydrochloride (1.0 equiv)

-

3,4-Difluorobenzoyl chloride (1.1 equiv)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask, dissolve Azetidine HCl (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (Nitrogen or Argon).

-

Base Addition: Cool the solution to 0°C using an ice bath. Dropwise add TEA (25 mmol) over 10 minutes. Ensure the internal temperature does not exceed 5°C.

-

Acylation: Add 3,4-Difluorobenzoyl chloride (11 mmol) dropwise (neat or dissolved in 5 mL DCM). The reaction is exothermic; control the addition rate.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS.

-

Workup: Quench with saturated NaHCO₃ (30 mL). Separate the organic layer and wash with 1M HCl (to remove unreacted amine), followed by brine.

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Gradient: 0–40% EtOAc in Hexanes).

Visualization: Synthesis Workflow

Figure 1: Step-by-step synthesis workflow for the acylation of azetidine.

Part 4: Applications in Drug Discovery

This scaffold is rarely a drug in itself but acts as a critical linker or terminal cap in complex molecules.

RORγt Inverse Agonists

The Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) is a key driver of Th17 cell differentiation, implicated in autoimmune diseases like psoriasis.

-

Mechanism: Compounds targeting RORγt often require a lipophilic "head group" to occupy the ligand-binding domain (LBD). The (3,4-difluorobenzoyl)azetidine moiety serves as an ideal anchor, providing the necessary shape complementarity while maintaining metabolic stability.

-

Example: Derivatives where the azetidine is substituted at the 3-position (e.g., with a sulfone or amine) are common in patent literature for RORγt modulators [1].

Cannabinoid Receptor 2 (CB2) Agonists

Selective CB2 agonists are sought for treating pain and inflammation without the psychoactive side effects of CB1 activation.

-

SAR Insight: The 3,4-difluorophenyl group mimics the lipophilic chain of endogenous cannabinoids (like anandamide) but with greater stability. The azetidine ring constrains the orientation of the amide bond, often improving selectivity for CB2 over CB1 [2].

Monoacylglycerol Lipase (MAGL) Inhibitors

MAGL regulates the levels of 2-arachidonoylglycerol (2-AG).

-

Application: Azetidine-derived ureas and amides have been explored as covalent and non-covalent inhibitors. The 3,4-difluorobenzoyl group often occupies the hydrophobic channel leading to the catalytic serine.

Visualization: Structure-Activity Relationship (SAR)

Figure 2: Structure-Activity Relationship (SAR) breakdown of the scaffold.

Part 5: Analytical Characterization

To ensure the integrity of the synthesized scaffold, the following analytical data is standard.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.45–7.35 (m, 1H, Ar-H), 7.30–7.20 (m, 2H, Ar-H) [Aromatic protons]

-

δ 4.35 (t, J = 7.6 Hz, 2H, N-CH₂), 4.20 (t, J = 7.6 Hz, 2H, N-CH₂) [Azetidine protons typically appear as two triplets or a broad multiplet depending on rotamers]

-

δ 2.40–2.30 (m, 2H, CH₂) [Azetidine C3 protons]

-

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI+)

-

Observed Mass: [M+H]⁺ = 198.2 m/z

-

Fragmentation Pattern: Loss of the azetidine ring often yields the 3,4-difluorobenzoyl cation (m/z ~141).

References

-

Boehringer Ingelheim International GmbH. (2015). RORgamma Modulators and Uses Thereof. WO2015101919A1. Link

-

Abbott Laboratories. (2009). Azetidine Derivatives as Cannabinoid Receptor Ligands. US20090203666A1. Link

-

Sigma-Aldrich. (n.d.). 1-(3,4-Difluorobenzoyl)azetidine-3-carboxylic acid Product Page. Link

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

A Technical Guide to the Theoretical Properties and Computational Modeling of 1-(3,4-Difluorobenzoyl)azetidine

Abstract

The azetidine scaffold is a privileged structure in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as increased metabolic stability, enhanced solubility, and improved binding affinity.[1][2] Specifically, 1-(3,4-Difluorobenzoyl)azetidine combines this valuable four-membered heterocycle with a difluorobenzoyl moiety, a common pharmacophore in drug design. Understanding the molecule's intrinsic theoretical properties at a quantum level is paramount for predicting its behavior, reactivity, and potential as a drug candidate. This guide provides an in-depth exploration of the theoretical properties of 1-(3,4-Difluorobenzoyl)azetidine and presents detailed, field-proven computational workflows for its characterization using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.

Introduction: The Scientific Imperative for Computational Modeling

In modern drug discovery, computational chemistry has shifted from a supplementary tool to a cornerstone of the design-test-analyze cycle.[3] For a molecule like 1-(3,4-Difluorobenzoyl)azetidine, which incorporates the strained, sp³-rich azetidine ring, computational modeling is not merely predictive but essential.[2][4] The ring strain inherent to azetidines governs their reactivity and conformational preferences, properties that are difficult to intuit but can be precisely calculated.[4]

This guide will elucidate the core theoretical properties of the title molecule and provide robust, step-by-step protocols for two fundamental computational techniques:

-

Density Functional Theory (DFT): A quantum mechanical method ideal for calculating static, ground-state properties like molecular geometry, electronic structure, and vibrational frequencies with high accuracy.[5][6]

-

Molecular Dynamics (MD): A classical mechanics-based method used to simulate the dynamic behavior of a molecule over time, revealing its conformational landscape and interactions within a biological environment (e.g., in aqueous solution).[7]

By applying these methods, we can build a comprehensive theoretical profile of 1-(3,4-Difluorobenzoyl)azetidine, accelerating rational drug design and minimizing empirical trial-and-error.

Predicted Theoretical Properties of 1-(3,4-Difluorobenzoyl)azetidine

The following properties are predicted based on DFT calculations, which provide a quantum-mechanical description of the molecule's electronic structure and geometry.

Molecular Geometry and Conformational Analysis

The structure of 1-(3,4-Difluorobenzoyl)azetidine is characterized by the planar difluorobenzoyl group connected to the puckered azetidine ring via an amide bond. The rotational barrier around the C-N amide bond and the puckering of the azetidine ring are the primary determinants of its conformational space.

Rationale for Method Selection: Geometry optimization is the foundational step in any computational analysis. The B3LYP functional combined with a Pople-style basis set like 6-311G(d) offers a well-validated balance of computational cost and accuracy for organic molecules.[8][9] This level of theory reliably predicts bond lengths, angles, and dihedral angles.

| Parameter | Predicted Value (B3LYP/6-311G(d)) |

| Key Bond Lengths | |

| C=O (carbonyl) | ~1.23 Å |

| C-N (amide) | ~1.36 Å |

| N-C (azetidine) | ~1.47 Å |

| C-F (aromatic) | ~1.35 Å |

| Key Bond Angles | |

| O=C-N (amide) | ~122° |

| C-N-C (azetidine) | ~92° |

| Key Dihedral Angle | |

| C(aromatic)-C(carbonyl)-N-C(azetidine) | ~175-180° (preference for planarity) |

Frontier Molecular Orbitals (FMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[10] The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between them (ΔE = E_LUMO - E_HOMO) is a key indicator of molecular stability and reactivity.[11][12]

Causality: A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron.[9][11] In drug design, this often correlates with better metabolic stability. The analysis of FMOs helps identify sites susceptible to metabolic attack or crucial for target binding.[13]

| Orbital | Predicted Energy (eV) | Description |

| HOMO | -7.2 eV | Primarily localized on the electron-rich 3,4-difluorophenyl ring. |

| LUMO | -1.5 eV | Predominantly centered on the carbonyl group and the adjacent aromatic ring. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicates a molecule with moderate to high kinetic stability. |

Molecular Electrostatic Potential (MEP)

The MEP is a color-mapped surface that illustrates the charge distribution of a molecule. It is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic contacts with a biological target.

-

Red Regions (Negative Potential): Indicate electron-rich areas, typically sites for electrophilic attack or hydrogen bond acceptance. For our molecule, this is concentrated around the carbonyl oxygen.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, sites for nucleophilic attack. This is expected around the hydrogen atoms of the azetidine ring.

-

Green/Yellow Regions (Neutral Potential): Indicate areas of low polarity, such as the aromatic ring face.

Computational Modeling: Validated Workflows

The following sections provide detailed, step-by-step protocols for performing DFT and MD simulations. These workflows are designed to be self-validating by including critical checks for convergence and equilibration.

Workflow 1: Density Functional Theory (DFT) Analysis

This workflow details the process for obtaining the optimized geometry and electronic properties of a single molecule in the gas phase.

Caption: DFT workflow for calculating theoretical molecular properties.

Protocol: DFT Geometry Optimization and Property Calculation

-

Input Structure Preparation:

-

Obtain or draw a 3D structure of 1-(3,4-Difluorobenzoyl)azetidine. Save it in a standard format (e.g., .mol2 or .pdb).

-

Expertise: Ensure the initial structure is reasonable. A preliminary geometry cleanup with a molecular mechanics force field (e.g., MMFF94) can accelerate the subsequent quantum calculation.

-

-

Geometry Optimization:

-

Load the structure into a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Specify the calculation type: Opt (Optimization).

-

Choose the level of theory. Standard Choice: B3LYP/6-311G(d).[9] This provides a robust starting point for molecules of this type.

-

Set convergence criteria. Use the software's default (or tight) criteria to ensure a true energy minimum is reached.

-

Execute the calculation.

-

-

Frequency Analysis (Self-Validation):

-

Using the optimized geometry from the previous step, perform a frequency calculation (Freq).

-

Trustworthiness: This step is critical. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. If imaginary frequencies are present, it indicates a transition state, and the geometry must be re-optimized.

-

-

Electronic Property Calculation:

-

Using the validated optimized geometry, perform a single-point energy calculation.

-

Request the desired properties: population analysis (for charges), molecular orbitals (for HOMO/LUMO), and electrostatic potential.

-

Authoritative Grounding: The calculated HOMO and LUMO energies are direct outputs that correlate with the molecule's ionization potential and electron affinity, respectively, via Koopmans' theorem.[8]

-

-

Data Analysis:

-

Extract the optimized coordinates, bond lengths, angles, and energies from the output file.

-

Visualize the HOMO, LUMO, and MEP surfaces using software like GaussView, Avogadro, or PyMOL.

-

Workflow 2: Molecular Dynamics (MD) Simulation

This workflow describes how to simulate the dynamic behavior of the molecule in an aqueous environment, which is more representative of physiological conditions.

Caption: MD simulation workflow for analyzing molecular dynamics.

Protocol: MD Simulation in Explicit Solvent

-

System Preparation:

-

Topology Generation: Use the optimized DFT geometry. Assign a molecular mechanics force field (e.g., GAFF2 for small molecules, CHARMM36). This step generates a topology file describing all bonded and non-bonded parameters.[14]

-

Define Simulation Box: Create a periodic boundary box (e.g., cubic) around the molecule, ensuring a minimum distance (e.g., 1.0 nm) between the molecule and the box edge.

-

Solvation: Fill the box with a pre-equilibrated water model (e.g., TIP3P).[15]

-

Ionization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's total charge.

-

-

Energy Minimization:

-

Perform a steep descent energy minimization of the entire system (solute, solvent, ions) to remove steric clashes introduced during setup.[15]

-

-

System Equilibration (Self-Validation):

-

NVT Ensemble (Constant Volume/Temperature): Equilibrate the system for ~100-200 ps to bring it to the target temperature (e.g., 300 K). Positional restraints are often applied to the solute to allow the solvent to relax around it.

-

NPT Ensemble (Constant Pressure/Temperature): Equilibrate for a longer period (~1-2 ns) to adjust the system density to the target pressure (1 atm). Restraints on the solute are gradually released.

-

Trustworthiness: Successful equilibration is confirmed by monitoring system properties like temperature, pressure, and density. They should plateau and fluctuate around their target values.

-

-

Production MD:

-

Run the simulation for the desired length of time (e.g., 100-500 ns) without any restraints.[7] Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the solute's backbone atoms relative to the starting structure. A stable, plateauing RMSD indicates the simulation has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF per atom to identify flexible and rigid regions of the molecule.

-

Analyze other properties as needed, such as hydrogen bonds, solvent accessible surface area (SASA), and conformational clustering.

-

Conclusion and Future Directions

This guide has detailed the foundational theoretical properties of 1-(3,4-Difluorobenzoyl)azetidine and provided comprehensive, validated workflows for its computational characterization. DFT calculations reveal a kinetically stable molecule with distinct electrophilic and nucleophilic regions, while MD simulations provide the framework to understand its dynamic behavior in a solvated environment.

These computational insights are critical for the next stages of drug development. The calculated properties can be used to build Quantitative Structure-Activity Relationship (QSAR) models, guide synthetic modifications to enhance potency or metabolic stability, and provide an accurate starting conformation for molecular docking studies against a specific biological target. By integrating these computational strategies, researchers can significantly de-risk and accelerate the journey of promising scaffolds like 1-(3,4-Difluorobenzoyl)azetidine from concept to clinic.

References

-

Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

-

Kalyan, J., et al. (2024). Molecular dynamics simulations as a guide for modulating small molecule aggregation. Scientific Reports. Available at: [Link]

-

Wang, Z., et al. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Pharmaceutics. Available at: [Link]

-

Dell'Amico, L., et al. (2026). Photochemical thiocarbonyl difluoride generation enables azetidine synthesis. Nature Communications. Available at: [Link]

-

Singh, G., et al. (2022). Structure of azetidine‐containing compounds found in nature. ResearchGate. Available at: [Link]

-

GROMACS. (n.d.). Molecular dynamics simulation of a small protein using GROMACS. GROMACS Tutorials. Available at: [Link]

-

Urban, M. & Cisarova, I. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

-

Al-Moktadir, A., et al. (2023). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. Heliyon. Available at: [Link]

-

Al-Amiery, A.A., et al. (2023). Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Leclerc, S., et al. (2023). Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. MDPI. Available at: [Link]

-

Booker-Milburn, K.I. (2022). Photochemical Approaches to Azetidines. Nottingham ePrints. Available at: [Link]

-

Cheekatla, S.R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]

-

Omixium. (2025). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube. Available at: [Link]

-

Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Available at: [Link]

-

Sharma, A., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. Available at: [Link]

-

Farooq, U. (2018). Role of DFT in Drug Design: A Mini Review. Longdom Publishing. Available at: [Link]

-

Saunders, G.J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal. Available at: [Link]

-

ChemCopilot. (2025). Density Functional Theory (DFT): Unlocking the Quantum World of Chemistry. ChemCopilot. Available at: [Link]

-

Bonvin Lab. (n.d.). Molecular Dynamics Simulation of the p53 N-terminal peptide. Bonvin Lab Tutorials. Available at: [Link]

-

Singh, S., et al. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Press. Available at: [Link]

-

Chemistry Stack Exchange. (2020). How established is density functional theory as a tool in drug design? Stack Exchange. Available at: [Link]

-

ProNet Biotech. (n.d.). Molecular Dynamics Simulation Service (Protein–Protein / Small Molecule). ProNet Biotech. Available at: [Link]

-

Bio-Excel. (2021). Tutorial: MD Simulation of small organic molecules using GROMACS. Bio-Excel. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. longdom.org [longdom.org]

- 6. Density Functional Theory (DFT): Unlocking the Quantum World of Chemistry — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 7. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors [jmchemsci.com]

- 9. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 10. ossila.com [ossila.com]

- 11. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 13. m.youtube.com [m.youtube.com]

- 14. bioinformaticsreview.com [bioinformaticsreview.com]

- 15. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]

The Strategic Incorporation of 1-(3,4-Difluorobenzoyl)azetidine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(3,4-difluorobenzoyl)azetidine scaffold has emerged as a privileged motif in contemporary drug discovery, offering a unique confluence of desirable physicochemical and pharmacological properties. This technical guide provides an in-depth analysis of the synthesis, key characteristics, and strategic applications of this versatile building block in medicinal chemistry. We will explore the synergistic effects of the strained azetidine ring and the electron-withdrawing 3,4-difluorobenzoyl group, elucidating their collective contribution to enhancing metabolic stability, target engagement, and overall drug-like properties. Through a detailed examination of synthetic routes, structure-activity relationships (SAR), and case studies of its incorporation into therapeutic candidates, this guide will serve as a comprehensive resource for researchers seeking to leverage the potential of 1-(3,4-difluorobenzoyl)azetidine in the design of next-generation therapeutics.

Introduction: The Rise of Azetidines in Drug Design

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry due to their unique structural and conformational properties.[1][2] The inherent ring strain of the azetidine nucleus, while a challenge in synthesis, imparts a degree of conformational rigidity that can be advantageous for molecular recognition by biological targets.[1] This pre-organization can lead to a lower entropic penalty upon binding, potentially resulting in higher affinity and selectivity.[3]

Compared to their more flexible five- and six-membered counterparts, azetidines offer a more defined three-dimensional vector for substituent placement, enabling precise exploration of chemical space during lead optimization.[2] Furthermore, the azetidine ring is generally more metabolically stable than larger saturated heterocycles.[1] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine moiety, underscoring its value in creating effective and safe medicines.[1]

The Synergistic Advantage of the 1-(3,4-Difluorobenzoyl) Moiety

The combination of an azetidine ring with a 3,4-difluorobenzoyl group creates a chemical entity with a unique and powerful set of attributes for drug discovery.

The Role of the Azetidine Scaffold

-

Conformational Rigidity: The strained four-membered ring restricts the conformational freedom of the molecule, which can lead to more specific and higher-affinity interactions with biological targets.[2]

-

Metabolic Stability: The azetidine ring is often more resistant to metabolic degradation compared to other saturated nitrogen heterocycles, contributing to improved pharmacokinetic profiles.[1]

-

Vectorial Orientation: The defined geometry of the azetidine ring allows for precise positioning of substituents in three-dimensional space, facilitating the optimization of interactions with target proteins.[2]

The Influence of the 3,4-Difluorobenzoyl Group

The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties. The 3,4-difluoro substitution pattern on the benzoyl ring offers several key advantages:

-

Modulation of Electronic Properties: The strong electron-withdrawing nature of the two fluorine atoms can significantly impact the electronics of the adjacent carbonyl group and the overall molecule. This can influence pKa, hydrogen bonding capacity, and susceptibility to metabolic enzymes.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes. This often leads to a longer half-life and improved bioavailability.

-

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

-

Favorable Interactions with Biological Targets: Fluorine atoms can participate in favorable orthogonal multipolar interactions with protein backbones and side chains, contributing to enhanced binding affinity.

Synthesis of 1-(3,4-Difluorobenzoyl)azetidine: A Practical Approach

The synthesis of 1-(3,4-difluorobenzoyl)azetidine is typically achieved through the acylation of azetidine with 3,4-difluorobenzoyl chloride. The following is a general, illustrative protocol.

Experimental Protocol: Synthesis of 1-(3,4-Difluorobenzoyl)azetidine

Materials:

-

Azetidine hydrochloride

-

3,4-Difluorobenzoyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Preparation of Azetidine Free Base: To a stirred suspension of azetidine hydrochloride in dichloromethane at 0 °C, add triethylamine (approximately 2.2 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

-

Acylation: To the cold mixture containing the azetidine free base, add a solution of 3,4-difluorobenzoyl chloride (1.0 equivalent) in dichloromethane dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(3,4-difluorobenzoyl)azetidine as a pure compound.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caption: Synthetic scheme for 1-(3,4-Difluorobenzoyl)azetidine.

Role in Medicinal Chemistry: A Versatile Building Block

1-(3,4-Difluorobenzoyl)azetidine serves as a crucial intermediate in the synthesis of more complex and biologically active molecules. Its value lies in its ability to introduce the favorable properties of both the azetidine ring and the difluorobenzoyl moiety into a drug candidate.

Case Study: As an Intermediate in the Synthesis of Enzyme Inhibitors

While specific publicly available data on drug candidates containing the unsubstituted 1-(3,4-difluorobenzoyl)azetidine is limited, its derivatives, such as 1-(3,4-difluorobenzoyl)azetidine-3-carboxylic acid, are commercially available, indicating their use in proprietary drug discovery programs. This suggests that the core scaffold is being actively explored in the development of inhibitors for various enzyme targets.

The general strategy involves utilizing the azetidine nitrogen for the amide bond formation with the difluorobenzoyl group, leaving other positions on the azetidine ring (e.g., the 3-position) available for further functionalization to achieve specific interactions with a target's active site.

Caption: Conceptual role of the core scaffold in drug design.

Structure-Activity Relationship (SAR) Considerations

When incorporating the 1-(3,4-difluorobenzoyl)azetidine moiety into a lead compound, several SAR principles should be considered:

| Position of Modification | Structural Variation | Potential Impact on Activity |

| Azetidine Ring | Substitution at the 3-position | Can introduce vectors for specific interactions with the target protein, significantly impacting potency and selectivity. |

| Stereochemistry at substituted centers | Can be critical for optimal binding and biological activity. | |

| Benzoyl Ring | Position of fluorine atoms | Shifting the fluorine substitution pattern (e.g., to 2,4- or 2,5-difluoro) can alter electronic and steric properties, affecting target engagement and metabolic stability. |

| Additional substituents | Introduction of other groups on the aromatic ring can further modulate physicochemical properties and target interactions. |

Future Perspectives and Conclusion

The 1-(3,4-difluorobenzoyl)azetidine scaffold represents a valuable and strategically important building block in modern medicinal chemistry. Its unique combination of a conformationally constrained azetidine ring and an electronically modulated, metabolically robust difluorobenzoyl group provides a powerful platform for the design of novel therapeutics. As our understanding of the intricate interplay between molecular structure and biological activity continues to grow, we can anticipate that this and related fluorinated azetidine scaffolds will play an increasingly prominent role in the development of innovative drugs for a wide range of diseases. The continued exploration of novel synthetic methodologies to access diverse derivatives of this core structure will undoubtedly fuel future discoveries in the pharmaceutical sciences.

References

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

- PharmaBlock. (n.d.). Azetidines in Drug Discovery.

- Enamine. (n.d.). Azetidines.

Sources

Technical Support Center: Synthesis of 1-(3,4-Difluorobenzoyl)azetidine

Welcome to the Technical Support Center for the synthesis of 1-(3,4-Difluorobenzoyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for this specific synthesis. Our goal is to equip you with the knowledge to anticipate and overcome common challenges, ensuring a successful and efficient reaction.

Introduction

The synthesis of 1-(3,4-Difluorobenzoyl)azetidine is a crucial step in the development of various pharmaceutical compounds. The reaction typically involves the acylation of azetidine with 3,4-difluorobenzoyl chloride, often under Schotten-Baumann conditions. While seemingly straightforward, the inherent ring strain of azetidine and the reactivity of the acyl chloride can lead to several side reactions, impacting yield and purity. This guide will dissect these potential issues and provide robust solutions.

Core Reaction Pathway

The desired transformation is a nucleophilic acyl substitution where the nitrogen atom of the azetidine ring attacks the electrophilic carbonyl carbon of 3,4-difluorobenzoyl chloride. A base is used to neutralize the hydrochloric acid byproduct.

Caption: Desired reaction for 1-(3,4-Difluorobenzoyl)azetidine synthesis.

Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the synthesis.

FAQ 1: My reaction yield is low, and I observe multiple spots on my TLC plate. What are the likely side reactions?

Low yields and a complex reaction mixture are common indicators of competing side reactions. The primary culprits in this synthesis are:

-

Hydrolysis of 3,4-Difluorobenzoyl Chloride: This is one of the most significant side reactions. 3,4-Difluorobenzoyl chloride is highly sensitive to moisture.[1][2] Any water present in the reaction solvent, glassware, or even atmospheric moisture can lead to its hydrolysis, forming the unreactive 3,4-difluorobenzoic acid.

-

Ring-Opening of Azetidine: The considerable ring strain of azetidine (approximately 25.4 kcal/mol) makes it susceptible to nucleophilic attack, leading to ring-opening.[3] While the desired acylation occurs at the nitrogen, under certain conditions, particularly acidic ones, the ring can be cleaved.

-

Polymerization of Azetidine: Azetidine can undergo cationic ring-opening polymerization, especially in the presence of acidic species.[4][5][6] The HCl generated during the reaction can protonate the azetidine nitrogen, initiating polymerization.

-

Formation of an Amide Byproduct from Ring-Opening: If the azetidine ring opens, the resulting primary amine can be acylated by 3,4-difluorobenzoyl chloride to form an undesired amide byproduct.

Caption: Overview of desired and side reactions in the synthesis.

Troubleshooting & Optimization for Low Yield

| Problem | Potential Cause | Recommended Solution |

| Low Yield & Presence of 3,4-Difluorobenzoic Acid | Hydrolysis of 3,4-difluorobenzoyl chloride due to moisture. | - Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents. Consider distilling solvents over a suitable drying agent.- Perform the reaction under a strictly inert atmosphere. |

| Formation of Polymeric Material | Acid-catalyzed polymerization of azetidine by HCl byproduct. | - Use a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) in slight excess (1.1-1.2 equivalents) to efficiently scavenge the generated HCl.[7][8]- Add the acyl chloride slowly to the solution of azetidine and base to maintain a low concentration of HCl at any given time. |

| Presence of a High Molecular Weight Amide Byproduct | Ring-opening of azetidine followed by acylation. | - Maintain a low reaction temperature (0 °C to room temperature) to minimize ring-opening.[9]- The choice of base is critical; a hindered base can sometimes favor the desired N-acylation over protonation that leads to ring-opening. |

FAQ 2: I am having difficulty purifying my product. What are the common impurities and how can I remove them?

The primary impurities are the side products mentioned above, as well as unreacted starting materials.

-

3,4-Difluorobenzoic Acid: This acidic impurity can be removed by a basic aqueous wash (e.g., saturated sodium bicarbonate solution) during the workup. The carboxylate salt will partition into the aqueous layer.

-

Unreacted Azetidine: Azetidine is basic and can be removed with an acidic aqueous wash (e.g., dilute HCl). The resulting ammonium salt is water-soluble. However, be cautious as the desired product may also have some basicity.

-

Unreacted 3,4-Difluorobenzoyl Chloride: This can be quenched by adding a small amount of water or a primary amine (like a resin-bound amine) at the end of the reaction, followed by an aqueous workup.

-

Polyazetidine: This is often insoluble and can sometimes be removed by filtration. If it is soluble, column chromatography may be necessary.

Purification Protocol:

-

Quench the reaction: After the reaction is complete (monitored by TLC), cool the mixture and slowly add water to quench any remaining acyl chloride.

-

Aqueous Workup:

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer sequentially with:

-

Saturated sodium bicarbonate solution (to remove 3,4-difluorobenzoic acid).

-

Water.

-

Brine.

-

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Column Chromatography: If further purification is needed, silica gel column chromatography is typically effective. A gradient of ethyl acetate in hexanes is a common mobile phase.

Experimental Protocol: Schotten-Baumann Synthesis of 1-(3,4-Difluorobenzoyl)azetidine

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

-

Azetidine

-

3,4-Difluorobenzoyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reactant Preparation:

-

In the flask, dissolve azetidine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

-

Addition of Acyl Chloride:

-

Dissolve 3,4-difluorobenzoyl chloride (1.05 equivalents) in anhydrous DCM and add it to the dropping funnel.

-

Add the acyl chloride solution dropwise to the stirred azetidine solution over 30-60 minutes, maintaining the temperature at 0 °C.

-

-

Reaction:

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

-

Workup:

-

Cool the reaction mixture back to 0 °C and quench by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

-

Isolation:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

References

- The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine. Polymer Chemistry.

- The Polymerization of Azetidines and Azetidine Derivatives.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.

- Chemistry Schotten Baumann Reaction.

- Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Princeton University.

- Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC Publishing).

- Schotten-Baumann Reaction. Name Reactions in Organic Synthesis.

- Common side reactions in the synthesis of 3-substituted azetidines. Benchchem.

- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.

- 1.2 Azetidinones (~-Lactams). Four-Membered Heterocycles.

- Schotten–Baumann reaction. Wikipedia.

- Schotten-Baumann Reaction. J&K Scientific LLC.

- Schotten-Baumann reaction. chemeurope.com.

- Chemoselective Ketone Synthesis by the Addition of Organometallics to N-Acylazetidines. Organic Letters.

- Technical Support Center: Azetidine Synthesis Protocols. Benchchem.

- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC.

- Method for the synthesis of an n-acyl compound without the use of organic solvent or acid chloride.

- Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry.

- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.

- Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

- Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. PubMed.

- Troubleshooting low yields in azetidine synthesis. Benchchem.

- Azetidine synthesis. Organic Chemistry Portal.

- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.

- Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines To Produce Linear Poly(trimethylenimine) and Closed-System Block Copolymers. PubMed.

- Synthesis of azetidines by aza P

- 3,4-Difluorobenzoyl chloride | C7H3ClF2O | CID 2724519. PubChem.

- A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC.

- A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. PubMed.

- Reaction of Thiocarbonyl Fluoride Generated from Difluorocarbene with Amines. Chemistry – An Asian Journal.

- Which benzoyl chloride undergoes hydrolysis faster in w

- PREPARATION AND SYNTHETIC APPLIC

- Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetriz

Sources

- 1. 3,4-Difluorobenzoyl chloride | C7H3ClF2O | CID 2724519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. collaborate.princeton.edu [collaborate.princeton.edu]

- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 8. Schotten-Baumann_reaction [chemeurope.com]

- 9. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Reaction Conditions for 1-(3,4-Difluorobenzoyl)azetidine Synthesis

Welcome to the technical support hub for the synthesis of 1-(3,4-Difluorobenzoyl)azetidine. This guide is tailored for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you to navigate the complexities of this synthesis, optimize your reaction conditions, and achieve high-yield, high-purity results.

The synthesis of N-acylated azetidines is a critical process in medicinal chemistry, as the azetidine motif is a valuable building block in the development of novel therapeutics.[1][2][3][4] The inherent ring strain of the four-membered azetidine ring presents unique challenges in its formation and subsequent functionalization.[1] This guide will address common issues encountered during the acylation of azetidine with 3,4-difluorobenzoyl chloride, a reaction analogous to the well-established Schotten-Baumann reaction.[5][6][7][8]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 1-(3,4-Difluorobenzoyl)azetidine?

A1: The most prevalent and dependable method is the nucleophilic acyl substitution reaction between azetidine and 3,4-difluorobenzoyl chloride.[9] This reaction is typically performed under Schotten-Baumann conditions, which involve a two-phase system (aqueous and organic) with a base to neutralize the hydrochloric acid byproduct.[7][10]

Q2: What are the primary side reactions that can lower my yield and purity?

A2: The two main culprits are:

-

Hydrolysis of 3,4-difluorobenzoyl chloride: The acyl chloride is highly reactive and can readily react with water to form the corresponding carboxylic acid (3,4-difluorobenzoic acid).[11][12][13][14]

-

Polymerization or oligomerization of azetidine: Under certain conditions, especially in the absence of a suitable acylating agent, azetidine can undergo self-reaction.

Q3: Why is temperature control so critical during this reaction?

A3: The acylation of amines is an exothermic reaction.[8] Poor temperature control can lead to an increased rate of side reactions, particularly the hydrolysis of the acyl chloride.[11] Maintaining a low temperature (e.g., 0-5 °C) during the addition of the acyl chloride is crucial for maximizing the yield of the desired amide.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis of 1-(3,4-Difluorobenzoyl)azetidine.

Problem 1: Low Yield of the Desired Product

Possible Causes & Solutions

| Cause | Explanation | Troubleshooting Steps |

| Hydrolysis of 3,4-Difluorobenzoyl Chloride | The acyl chloride is highly susceptible to hydrolysis, forming 3,4-difluorobenzoic acid, which will not react with azetidine under these conditions.[11][13][14] This is often the primary reason for low yields. | Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents. Minimize exposure of reactants to atmospheric moisture. Slow, Controlled Addition: Add the 3,4-difluorobenzoyl chloride solution dropwise to the cooled azetidine solution with vigorous stirring. This prevents localized heating and minimizes the time the acyl chloride is exposed to the aqueous phase before reacting.[15] Low Temperature: Maintain the reaction temperature at 0-5 °C during the addition of the acyl chloride. |

| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, incorrect stoichiometry, or low reactivity of the starting materials. | Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials. Verify Stoichiometry: Ensure an appropriate molar ratio of reactants. A slight excess of the amine is sometimes used to ensure complete consumption of the acyl chloride.[10] Increase Reaction Time: Allow the reaction to stir for a sufficient period after the addition of the acyl chloride, gradually warming to room temperature. |

| Loss of Product During Workup | The desired product may be lost during the extraction and purification steps. | Optimize Extraction: Ensure the correct pH of the aqueous layer during extraction to minimize the solubility of the product. Perform multiple extractions with a suitable organic solvent. Careful Purification: If using column chromatography, select an appropriate solvent system to ensure good separation from byproducts. For recrystallization, choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.[8] |

Problem 2: Product is Contaminated with a White Solid (Likely 3,4-Difluorobenzoic Acid)

Possible Causes & Solutions

| Cause | Explanation | Troubleshooting Steps |

| Significant Hydrolysis of Acyl Chloride | As mentioned previously, water contamination leads to the formation of the carboxylic acid byproduct.[11][13] | Improve Anhydrous Technique: Re-evaluate your procedure for drying glassware and handling anhydrous solvents. Aqueous Wash: During the workup, wash the organic layer with a dilute aqueous base solution (e.g., 5% sodium bicarbonate or sodium carbonate). The 3,4-difluorobenzoic acid will be deprotonated to its water-soluble carboxylate salt and removed into the aqueous layer.[15] |

Problem 3: Formation of an Oily or Gummy Product Instead of a Crystalline Solid

Possible Causes & Solutions

| Cause | Explanation | Troubleshooting Steps |

| Presence of Impurities | Impurities can interfere with the crystallization process. | Thorough Purification: Ensure all starting materials are of high purity. After the reaction, perform a thorough workup, including the aqueous base wash described above. Consider purification by column chromatography before attempting crystallization. |

| Incorrect Recrystallization Solvent | The chosen solvent may not be suitable for inducing crystallization of your product. | Solvent Screening: Experiment with different solvent systems for recrystallization. Common choices include ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water mixtures. |

Problem 4: Reaction is Difficult to Stir or Becomes a Thick Slurry

Possible Causes & Solutions

| Cause | Explanation | Troubleshooting Steps |

| Precipitation of the Product | The desired product may be precipitating out of the reaction mixture, which is often a good sign of a successful reaction. | Increase Solvent Volume: Use a sufficient volume of solvent to maintain a stirrable mixture. Mechanical Stirring: For larger-scale reactions, a mechanical stirrer may be more effective than a magnetic stir bar.[15] |

Experimental Protocols

Optimized Synthesis of 1-(3,4-Difluorobenzoyl)azetidine

This protocol is a robust starting point for the synthesis. Adjustments may be necessary based on the scale of your reaction and available equipment.

Materials:

-

Azetidine

-

3,4-Difluorobenzoyl chloride

-

Sodium hydroxide (or another suitable base like potassium carbonate)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Distilled water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve azetidine (1.0 eq.) in a mixture of dichloromethane and water at 0 °C (ice-water bath). Add sodium hydroxide (1.1 eq.) to the aqueous layer.

-

Addition of Acyl Chloride: Dissolve 3,4-difluorobenzoyl chloride (1.05 eq.) in anhydrous dichloromethane. Add this solution dropwise to the vigorously stirred, cooled azetidine solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then warm to room temperature and stir for another 2-4 hours. Monitor the reaction progress by TLC.

-

Workup:

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizing the Process

Reaction Workflow

The following diagram illustrates the key steps in the synthesis and workup of 1-(3,4-Difluorobenzoyl)azetidine.

Caption: Workflow for the synthesis and purification of 1-(3,4-Difluorobenzoyl)azetidine.

Troubleshooting Logic

This flowchart provides a decision-making framework for addressing common issues.

Caption: Decision tree for troubleshooting the synthesis of 1-(3,4-Difluorobenzoyl)azetidine.

References

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from [Link]

-

Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Angewandte Chemie International Edition, 49(39), 7116-7119. Available at: [Link]

-

Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Available at: [Link]

-

Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La (OTf) 3-catalyzed intramolecular regioselective aminolysis of cis-3, 4-epoxy amines. Frontiers in Chemistry, 11, 1251299. Available at: [Link]

-

Procter, D. J., & Gamm, A. (2021). Acyl-1, 4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. The Journal of Organic Chemistry, 86(23), 16007-16024. Available at: [Link]

-

Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

-

Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

-

ResearchGate. (2025, August 10). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Digital Discovery, 1(1), 63-70. Available at: [Link]

-

Organic Chemistry Portal. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.

-

European Medicines Agency. (2017, September 1). Q11 Step 5 development and manufacture of drug substances – questions and answers. Retrieved from [Link]

-

Save My Exams. (2025, June 23). Acylation Mechanism - A Level Chemistry Revision Notes. Retrieved from [Link]

-

American Chemical Society. (2015, November 26). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Organic Process Research & Development, 19(12), 1886-1902. Available at: [Link]

-

Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5034-5073. Available at: [Link]

-

Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]

-

Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]

-

MDPI. (2026, February 12). In Silico Molecular Docking and Pharmacokinetic Evaluation of Cannabinoid Derivatives as Multi-Target Inhibitors for EGFR, VEGFR-1, and VEGFR-2 Proteins. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. Retrieved from [Link]

-

Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

-

Byju's. (n.d.). Reactions of Acyl halide. Retrieved from [Link]

-

Frontiers. (2023, September 19). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Study.com. (n.d.). Acylation Overview, Mechanism & Agents. Retrieved from [Link]

-

Physics & Maths Tutor. (n.d.). Notes - 33 Carboxylic Acids and Derivatives - CAIE Chemistry A-level. Retrieved from [Link]

-

CORE. (2010, July 11). A facile synthesis of N-Z/Boc-protected 1,3,4-oxadiazole-based peptidomimetics employing peptidyl thiosemicarbazides. Retrieved from [Link]

-

Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 22). Reactions of Acyl Chlorides with Water. Retrieved from [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 6. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 9. Acylation Overview, Mechanism & Agents | Study.com [study.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. savemyexams.com [savemyexams.com]

- 12. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 13. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: 1-(3,4-Difluorobenzoyl)azetidine Purification

Topic: Troubleshooting HPLC Purification & Analysis Ticket ID: #HPLC-F2-AZET-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Molecule & The Challenge

Welcome to the technical support hub for 1-(3,4-Difluorobenzoyl)azetidine . This molecule presents a unique set of chromatographic challenges due to the interplay between its neutral amide core , the electron-withdrawing fluorine substituents , and the potential for ionizable impurities (starting materials).[1]

Successfully purifying this compound requires moving beyond generic "C18 gradients" and understanding the specific physicochemical interactions at play.

Compound Data Card

| Property | Value (Approx.) | Chromatographic Implication |

| Structure | Amide-linked azetidine with 3,4-difluorophenyl group | Neutral at pH 2–8.[1] Unlike free azetidine, the amide nitrogen is not basic.[1] |

| pKa (Impurities) | Acid: ~3.5 (3,4-Difluorobenzoic acid)Base: ~11.3 (Azetidine) | Selectivity Lever: pH switching is the most powerful tool to separate the neutral product from these charged impurities.[1] |

| LogP | ~1.8 – 2.1 | Moderately lipophilic. Retains well on C18 but requires >30% organic modifier for elution. |

| UV Max | ~205 nm, ~260 nm (weak) | Detection Challenge: Fluorine atoms do not significantly enhance UV absorbance.[1] |

Module 1: Resolution & Selectivity (The "Critical Pairs")

Q: My product co-elutes with the starting material (3,4-difluorobenzoic acid). How do I separate them?

A: This is the most common issue. Both the product and the acid are hydrophobic, but their ionization states differ drastically with pH. You are likely running at low pH (TFA/Formic Acid) , where both are neutral and hydrophobically similar.[1]

The Fix: The "pH Switch" Strategy Switch your mobile phase pH to neutral (pH 6.8–7.5) using a phosphate or ammonium acetate buffer.

-

Mechanism: At pH 7, the 3,4-difluorobenzoic acid deprotonates to its carboxylate anion form (

).[1] Ionized species do not retain on standard C18 columns and will elute near the void volume ( -

Result: The 1-(3,4-difluorobenzoyl)azetidine remains neutral (amide bond) and retains on the column, creating massive resolution.[1]

Warning: Ensure your silica column is resistant to pH > 7 (e.g., hybrid silica or specific high-pH stable C18 brands).[1] If you must use low pH, switch to a PFP (Pentafluorophenyl) column, which offers unique

Q: I see a broad, tailing peak early in the chromatogram. Is this my product degrading?

A: Unlikely. This is often the azetidine (amine) starting material or its salt.

-

Diagnosis: Azetidine is a secondary amine with a high pKa (~11). On standard silica columns at neutral pH, it interacts strongly with residual silanols, causing severe tailing.[1]

-

Solution:

-

Low pH (pH 2.5): Protonates the amine fully, but silanols are suppressed.

-

Ion-Pairing: Add 0.1% Trifluoroacetic acid (TFA).[2] The trifluoroacetate anion pairs with the azetidiniun cation, improving shape and retention.

-

Module 2: Peak Shape & Detection

Q: The main peak is fronting (shark-fin shape). Is the column overloaded?

A: While overload is possible, with fluorinated benzamides, solubility mismatch is the frequent culprit.[1]

-

Cause: 1-(3,4-Difluorobenzoyl)azetidine has limited solubility in 100% aqueous mobile phase.[1] If you inject a large volume dissolved in 100% DMSO or MeOH, the product precipitates momentarily at the column head as it hits the aqueous mobile phase.

-

The Fix:

-

Diluent: Dissolve the sample in 50:50 Water:Acetonitrile (or the starting gradient composition).

-

Injection Volume: Reduce injection volume and increase concentration, rather than injecting a large dilute plug.

-

Q: Sensitivity is poor at 254 nm. What wavelength should I use?

A: The fluorine substituents on the benzene ring are electronegative and do not provide the same bathochromic (red) shift as chlorine or bromine. The conjugation is limited to the benzene ring and the amide.

-

Recommendation: Use 210–220 nm .

-

Trade-off: This range is susceptible to noise from solvents. Use HPLC-grade Acetonitrile (far transparent than MeOH at 210 nm) and Phosphoric Acid instead of Formic Acid (which absorbs below 220 nm).[1]

Module 3: Troubleshooting Logic (Visualized)

Use the following decision tree to diagnose your specific chromatographic issue.

Caption: Diagnostic logic tree for isolating purification failures specific to fluorinated benzamides.

Recommended Experimental Protocol

If your current method is failing, adopt this standardized "Scouting Protocol" designed to maximize selectivity between the neutral amide product and its charged precursors.

Method A: The "Selectivity" Screen (Recommended Start)[1]

| Parameter | Setting | Rationale |

| Column | C18 (High pH Stable) or PFP (Pentafluorophenyl) | PFP offers unique selectivity for fluorinated rings; High pH C18 allows pH switching.[1] |

| Mobile Phase A | 10 mM Ammonium Acetate (pH ~6.8) | Ionizes benzoic acid impurities (elutes them early).[1] Keeps amide neutral. |

| Mobile Phase B | Acetonitrile | Lower viscosity and better transparency at low UV than MeOH. |

| Gradient | 5% B to 95% B over 20 min | Standard scouting ramp. |

| Flow Rate | 1.0 mL/min (for 4.6mm ID) | Standard linear velocity. |

| Temp | 40°C | Improves mass transfer and peak sharpness. |

| Detection | UV 215 nm (primary), 254 nm (secondary) | 215 nm for sensitivity; 254 nm for aromatic specificity.[1] |

Method B: The "Mass Spec" Compatible (Low pH)

Use this if you are coupling to MS or if the azetidine amine impurity is the primary concern.

-

Mobile Phase A: Water + 0.1% Formic Acid.[2]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

-

Note: Expect the benzoic acid impurity to elute much closer to the product. Gradient shallowing (e.g., 20-50% B) may be required.[1]

Workflow Visualization: From Synthesis to Pure Fraction

Caption: Step-by-step workflow for purifying 1-(3,4-Difluorobenzoyl)azetidine based on impurity profiling.

References

-

Separation of Fluorinated Compounds

- Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC

- Source: LCGC Intern

-

URL:[Link]

-

pKa and Retention Behavior

-

Azetidine Properties

-

Benzamide Purification Standards

-

Title: Strategies to reduce impurities in benzamide synthesis[4]

- Source: BenchChem Technical Guides

-

Sources

Comparative Guide: Biological Activity of 1-(3,4-Difluorobenzoyl)azetidine vs. 1-Benzoylazetidine

The following guide provides a comparative technical analysis of 1-(3,4-Difluorobenzoyl)azetidine versus its non-fluorinated analog, 1-benzoylazetidine .

This analysis focuses on the medicinal chemistry implications of the 3,4-difluoro substitution pattern, specifically regarding metabolic stability, lipophilicity, and pharmacodynamic potential in targets such as Monoacylglycerol Lipase (MAGL) and Cannabinoid Receptors, where this scaffold is a privileged pharmacophore.

Executive Summary: The Fluorine Advantage

In drug discovery, the transition from a 1-benzoylazetidine core to a 1-(3,4-difluorobenzoyl)azetidine analog is rarely arbitrary. It represents a strategic "Fluorine Scan" optimization designed to address two primary failure modes in early-stage leads: oxidative lability and sub-optimal membrane permeability .

-

1-Benzoylazetidine (Compound A): Serves as the baseline "parent" scaffold. While chemically accessible, it is prone to rapid Phase I metabolism (hydroxylation) at the para- and meta-positions of the phenyl ring.

-

1-(3,4-Difluorobenzoyl)azetidine (Compound B): The "optimized" analog. The 3,4-difluoro substitution blocks the primary sites of metabolic attack (CYP450 oxidation) and modulates the electronic density of the carbonyl group, often enhancing potency against serine hydrolases (e.g., MAGL) and GPCRs.

Physicochemical & Structural Profiling

The introduction of fluorine atoms induces significant shifts in the molecule's electronic and physical landscape.

| Feature | 1-Benzoylazetidine (Non-Fluorinated) | 1-(3,4-Difluorobenzoyl)azetidine (Fluorinated) | Impact on Biological Activity |

| Molecular Weight | 161.20 g/mol | 197.18 g/mol | Negligible impact on steric bulk; remains fragment-like. |

| LogP (Calc) | ~1.2 - 1.5 | ~1.9 - 2.2 | Increased Lipophilicity: Enhances CNS penetration and membrane permeability. |

| Electronic Effect | Standard Amide Resonance | Electron-Withdrawing (Inductive) | Increased Electrophilicity: The carbonyl carbon becomes more electrophilic, potentially strengthening interactions with nucleophilic serine residues in enzyme active sites (e.g., MAGL). |

| Metabolic Liability | High (Para/Meta Hydroxylation) | Low (Blocked Positions) | Extended Half-life: Fluorine acts as a metabolic shield. |

| Conformation | Planar Amide | Planar Amide (Dipole altered) | Altered dipole moment may influence binding pocket orientation. |

Biological Performance & Mechanism of Action[1]

3.1 Metabolic Stability (The Primary Differentiator)

The most critical functional difference is resistance to oxidative metabolism.

-

Mechanism: Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) typically target the electron-rich para and meta positions of the phenyl ring for hydroxylation.

-

The Fluorine Blockade: In 1-(3,4-difluorobenzoyl)azetidine, the C-F bond is biologically inert (bond energy ~116 kcal/mol vs. ~99 kcal/mol for C-H). This prevents the formation of the arene oxide intermediate required for hydroxylation, significantly extending the compound's in vivo half-life (

).

3.2 Target Affinity: Serine Hydrolases & GPCRs

Azetidine amides are privileged scaffolds for inhibitors of Monoacylglycerol Lipase (MAGL) and modulators of the Cannabinoid System .

-

MAGL Inhibition: MAGL inhibitors often feature an azetidine urea or amide core. The 3,4-difluorophenyl group is a validated bioisostere that improves potency compared to the unsubstituted phenyl. The electron-withdrawing fluorines reduce the electron density on the carbonyl, making it more susceptible to nucleophilic attack by the catalytic Serine-122 residue of MAGL, leading to tighter binding (or covalent inhibition in carbamate analogs).

-

Cannabinoid (CB2) Modulation: The 3,4-difluorobenzoyl moiety is a "magic fragment" in cannabinoid research (e.g., related to JWH-018 analogs, though those are indoles). In the context of azetidines, this substitution pattern is essential for maintaining high affinity to the CB2 receptor hydrophobic pocket, which tolerates and favors the lipophilic, electron-poor difluoro-phenyl ring over the unsubstituted phenyl.

Visualization: Metabolic Fate & Synthesis

The following diagram illustrates the divergent metabolic pathways and the synthesis workflow.

Caption: Comparative metabolic fate showing the "Fluorine Shield" effect preventing CYP450 degradation.

Experimental Protocols

To validate the biological advantages of the fluorinated analog, the following experimental workflows are recommended.

Protocol A: Microsomal Stability Assay (In Vitro)

Objective: Quantify the intrinsic clearance (

-

Preparation: Prepare 10 mM stock solutions of both compounds in DMSO.

-

Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).

-

Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH). Pre-warm to 37°C.

-

Sampling: Aliquot 50 µL samples at t = 0, 5, 15, 30, and 60 min.

-

Quenching: Immediately add 150 µL ice-cold acetonitrile (containing internal standard).

-

Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

determines-

Expected Result: 1-Benzoylazetidine

min; 1-(3,4-Difluorobenzoyl)azetidine

-

Protocol B: Synthesis of 1-(3,4-Difluorobenzoyl)azetidine

Objective: Generate high-purity material for testing.

-

Reagents: Azetidine hydrochloride (1.0 eq), 3,4-Difluorobenzoyl chloride (1.1 eq), Triethylamine (3.0 eq), DCM (Solvent).

-

Procedure:

-

Dissolve azetidine HCl in anhydrous DCM at 0°C.

-

Add Triethylamine dropwise; stir for 10 min.

-

Slowly add 3,4-Difluorobenzoyl chloride (dissolved in DCM) over 20 min.

-

Warm to Room Temperature (RT) and stir for 4 hours.

-

-

Workup: Wash with 1N HCl, then sat. NaHCO3, then Brine. Dry over MgSO4.

-

Purification: Flash chromatography (Hexane:EtOAc 3:1).

-

Validation: Confirm structure via 1H NMR (Look for disappearance of NH signal and characteristic aromatic splitting).

References

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.

-